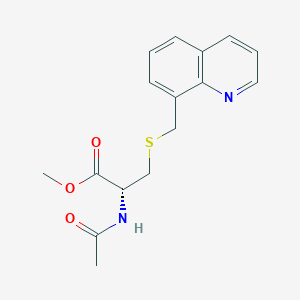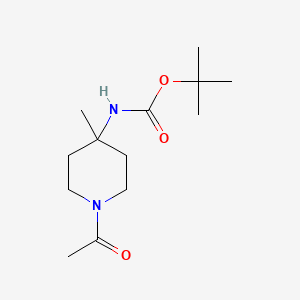![molecular formula C15H23ClN2O3S B6623052 4-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]-N-methylbutanamide](/img/structure/B6623052.png)
4-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]-N-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]-N-methylbutanamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokine receptors, which are involved in immune cell development and function. CP-690,550 has been studied extensively for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
4-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]-N-methylbutanamide works by inhibiting the activity of JAK3, which is involved in the signaling pathways of cytokine receptors. This leads to a reduction in the production of pro-inflammatory cytokines, which are involved in the development and progression of autoimmune diseases.
Biochemical and Physiological Effects
The inhibition of JAK3 by 4-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]-N-methylbutanamide has several biochemical and physiological effects. It leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), and interleukin-15 (IL-15). This leads to a reduction in the activation and proliferation of T cells, which play a crucial role in the development and progression of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]-N-methylbutanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, which have provided valuable data on its efficacy and safety. However, one limitation of 4-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]-N-methylbutanamide is that it is a relatively non-specific inhibitor of JAK3, and can also inhibit other JAK family members such as JAK1 and JAK2.
Direcciones Futuras
There are several future directions for research on 4-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]-N-methylbutanamide. One area of research is the development of more specific inhibitors of JAK3, which could lead to improved efficacy and safety. Another area of research is the identification of biomarkers that could be used to predict the response to 4-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]-N-methylbutanamide in patients with autoimmune diseases. Finally, there is a need for further studies to elucidate the long-term safety and efficacy of 4-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]-N-methylbutanamide in patients with autoimmune diseases.
Métodos De Síntesis
The synthesis of 4-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]-N-methylbutanamide involves several steps, including the reaction of 2-chloro-5-propan-2-ylphenol with thionyl chloride to form 2-chloro-5-propan-2-ylphenyl chloride. This is then reacted with methylamine to form 4-[(2-chloro-5-propan-2-ylphenyl)methylamino]butanamide. The final step involves the reaction of this intermediate with sulfonyl chloride to form 4-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]-N-methylbutanamide.
Aplicaciones Científicas De Investigación
4-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]-N-methylbutanamide has been extensively studied in preclinical and clinical trials for its potential use in treating autoimmune diseases. In a phase II clinical trial involving patients with rheumatoid arthritis, 4-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]-N-methylbutanamide was found to be effective in reducing the signs and symptoms of the disease. It has also been studied in psoriasis and inflammatory bowel disease, with promising results.
Propiedades
IUPAC Name |
4-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O3S/c1-11(2)12-7-8-13(16)14(10-12)22(20,21)18(4)9-5-6-15(19)17-3/h7-8,10-11H,5-6,9H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMHVYOXNZFFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)S(=O)(=O)N(C)CCCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2-(2,2-Difluoroethoxy)ethylsulfanyl]imidazo[1,2-a]pyrazine](/img/structure/B6622971.png)
![5-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622978.png)
![5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622987.png)
![2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid](/img/structure/B6622994.png)
![(2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-one](/img/structure/B6623002.png)


![[(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate](/img/structure/B6623027.png)
![6-[[4-(2-Methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6623038.png)
![5-chloro-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-6-methoxypyridine-3-carboxamide](/img/structure/B6623058.png)

![4-[2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carbonyl]-1-methyl-3H-quinoxalin-2-one](/img/structure/B6623072.png)
![methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate](/img/structure/B6623085.png)
![5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6623087.png)